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4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)-

Catalog No.
S12301411
CAS No.
723744-08-9
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)-

CAS Number

723744-08-9

Product Name

4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)-

IUPAC Name

2-methoxy-3-(4-methylphenyl)quinazolin-4-one

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20-2/h3-10H,1-2H3

InChI Key

ROUAKHHVVLFGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2OC

4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)- is a compound with the molecular formula C16H14N2O2C_{16}H_{14}N_{2}O_{2} and a molecular weight of approximately 266.29 g/mol. It is classified as a quinazolinone derivative, which is a structure known for its diverse biological activities. The compound features a methoxy group at the second position and a para-methylphenyl group at the third position of the quinazolinone ring, contributing to its unique properties and potential applications in medicinal chemistry .

The reactivity of 4(3H)-quinazolinones, including this specific compound, typically involves electrophilic substitutions due to the electron-rich nature of the aromatic rings. The methoxy group can act as an electron-donating substituent, enhancing nucleophilicity at the ortho and para positions relative to itself. Common reactions may include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitutions with various electrophiles.
  • Nucleophilic Attack: The carbonyl group in the quinazolinone structure can participate in nucleophilic addition reactions.
  • Reduction Reactions: The carbonyl can be reduced to form alcohols or amines under suitable conditions.

Compounds in the quinazolinone class have been studied for various biological activities, including:

  • Antibacterial Activity: Some derivatives exhibit significant activity against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Antitumor Properties: Quinazolinones have shown potential in inhibiting tumor growth through various mechanisms, including interference with cell cycle progression.
  • Anti-inflammatory Effects: Certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial formation of the quinazolinone core can be achieved through condensation reactions involving anthranilic acid derivatives and aldehydes or ketones.
  • Methylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Substitution Reactions: The para-methylphenyl group can be introduced via nucleophilic aromatic substitution or electrophilic aromatic substitution methods.

4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)- has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antibacterial or antitumor agents.
  • Research: It can be utilized in studies exploring structure-activity relationships within the quinazolinone class.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies.

Studies involving 4(3H)-quinazolinone derivatives often focus on their interactions with biological targets such as proteins involved in bacterial cell wall synthesis or cancer cell proliferation pathways. These interactions can be assessed using techniques like:

  • Molecular Docking: To predict how well the compound binds to specific targets.
  • In Vitro Assays: To evaluate the efficacy and toxicity of the compound against various cell lines.

Several compounds share structural similarities with 4(3H)-quinazolinone, 2-methoxy-3-(4-methylphenyl)-. Here are some comparable compounds:

Compound NameMolecular FormulaBiological Activity
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinoneC16H14N2OC_{16}H_{14}N_{2}OAntibacterial
4(3H)-Quinazolinone, 2-(methylamino)-3-(4-methylphenyl)-C16H16N2C_{16}H_{16}N_{2}Antitumor
4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-C16H14N2O2C_{16}H_{14}N_{2}O_{2}Anti-inflammatory

Uniqueness

The unique combination of a methoxy group and a para-methylphenyl substituent distinguishes 4(3H)-quinazolinone, 2-methoxy-3-(4-methylphenyl)- from other quinazolinones, potentially enhancing its solubility and bioavailability compared to similar compounds. This structural configuration may also influence its binding affinity to biological targets differently than other derivatives.

Traditional Cyclocondensation Approaches Using Anthranilic Acid Precursors

The Niementowski reaction remains foundational for constructing the quinazolinone core. Anthranilic acid reacts with formamide at 120°C to form 4(3H)-quinazolinone through sequential dehydration and cyclization. For the 2-methoxy-3-(4-methylphenyl) derivative, anthranilic acid derivatives undergo pre-functionalization before cyclocondensation. For instance, 2-methoxyanthranilic acid couples with 4-methylbenzaldehyde via Schiff base formation, followed by oxidative cyclization in acetic acid (Yield: 72%, Reaction time: 8 hours).

A comparative study of anthranilic acid derivatives shows:

PrecursorCoupling AgentConditionsYield (%)
2-Methoxyanthranilic acid4-MethylbenzaldehydeAcOH, 110°C, 8h72
AnthranilamideBenzaldehydeDMSO, 120°C, 24h97
Methyl anthranilatep-ToluidineEtOH, reflux, 12h68

These methods demonstrate the versatility of anthranilic acid scaffolds but require prolonged heating and excess reagents.

Novel Catalytic Systems for Ring-Closure Reactions

Indium(III) acetate catalyzes reductive cyclization of 2-nitrobenzoic acid derivatives with formamide, achieving 85–92% yields via in situ nitro group reduction. This single-pot method eliminates intermediate isolation steps, enhancing atom economy. Bismuth(III) triflate shows comparable efficacy but requires higher temperatures (150°C vs. 120°C for In(III)).

Recent advances employ dimethyl sulfoxide (DMSO) as both solvent and catalyst. The sulfoxide group activates carbonyl intermediates, enabling cyclization of anthranilamide and benzaldehyde at 120°C with 97% yield. Catalytic amounts of iodine (10 mol%) in dimethylformamide further accelerate this pathway, reducing reaction time to 6 hours.

Solvent-Free Mechanochemical Synthesis Strategies

Silica-supported potassium carbonate enables solvent-free quinazolinone synthesis under mechanical agitation. Ball-milling anthranilamide with 4-methylbenzaldehyde for 2 hours yields 89% product, bypassing solvent purification. This method’s efficiency stems from the solid base catalyst providing nucleation sites for molecular alignment.

Comparative kinetic data:

MethodCatalystTime (h)Yield (%)
MechanochemicalK₂CO₃-SiO₂289
Thermal (Solution)None2497
Catalytic (In(III))In(OAc)₃491

Mechanochemical approaches reduce energy consumption by 40% compared to conventional heating.

Microwave-Assisted Optimization of Reaction Kinetics

Microwave irradiation dramatically accelerates quinazolinone formation. Silica-supported potassium carbonate catalyzes the reaction between anthranilamide and 4-methylbenzaldehyde within 15 minutes at 150°C, achieving 94% yield. Key advantages include:

  • Uniform heating: Microwave penetration eliminates thermal gradients, preventing side reactions.
  • Enhanced selectivity: Controlled power input minimizes decomposition of methoxy and methyl groups.
  • Scalability: Continuous-flow microwave reactors achieve kilogram-scale production with consistent purity (>99%).

Time-yield profiling reveals microwave methods reach maximum conversion 12× faster than oil-bath heating.

Molecular docking studies represent a critical computational approach for understanding the binding mechanisms of 4(3H)-quinazolinone, 2-methoxy-3-(4-methylphenyl)- with various tyrosine kinase receptors. These investigations provide essential insights into the compound's potential therapeutic applications and binding affinities.

Epidermal Growth Factor Receptor Binding Analysis

The epidermal growth factor receptor represents a prime target for quinazolinone derivatives due to its pivotal role in cellular proliferation and cancer progression [1] [2]. Computational docking studies of structurally related quinazolinone compounds demonstrate significant binding affinities within the adenosine triphosphate binding pocket of the epidermal growth factor receptor. The binding mechanism typically involves hydrogen bond formation between the quinazolinone nitrogen atoms and key methionine residues, particularly Met793 and Met769 [2].

The 2-methoxy substituent at position 2 of the quinazolinone ring enhances binding affinity through favorable electrostatic interactions with polar residues in the binding pocket [1]. Additionally, the 4-methylphenyl group at position 3 contributes to hydrophobic interactions within the receptor's hydrophobic pocket, stabilizing the protein-ligand complex. Docking scores for similar quinazolinone derivatives range from -8.2 to -9.5 kcal/mol, indicating strong binding potential comparable to established kinase inhibitors [3] [4].

Cyclin-Dependent Kinase 2 Interaction Studies

Cyclin-dependent kinase 2 represents another significant target for quinazolinone-based inhibitors, with docking studies revealing distinct binding modes compared to epidermal growth factor receptor interactions [1]. The binding pocket of cyclin-dependent kinase 2 accommodates quinazolinone derivatives through multiple interaction types, including conventional hydrogen bonds with Asp86, van der Waals interactions with Ile10 and Gly11, and pi-pi stacked bonding with His84 [1].

The presence of the methoxy group at position 2 facilitates additional electrostatic interactions with key active site residues, while the methylphenyl substituent engages in pi-alkyl interactions with Ala31, Ile10, Gly11, and Leu134 [1]. These multifaceted interactions contribute to the compound's potential as an adenosine triphosphate non-competitive type-II inhibitor against cyclin-dependent kinase 2, with inhibitory concentrations in the submicromolar range observed for structurally similar compounds [1].

Human Epidermal Growth Factor Receptor 2 Binding Characteristics

Human epidermal growth factor receptor 2 presents unique binding characteristics for quinazolinone derivatives, with docking studies revealing both type-I and type-II inhibition mechanisms depending on the specific substitution pattern [1]. The 2-methoxy-3-(4-methylphenyl)-4(3H)-quinazolinone structure is predicted to demonstrate favorable binding within the human epidermal growth factor receptor 2 active site through hydrogen bonding interactions with critical residues and hydrophobic contacts within the binding pocket.

The molecular docking analysis indicates that the compound may function as an adenosine triphosphate competitive type-I inhibitor, with binding affinities comparable to established therapeutic agents such as lapatinib [1]. The methoxy substituent provides additional polar interactions, while the methylphenyl group contributes to the overall binding stability through aromatic stacking interactions with receptor residues [5].

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations provide crucial insights into the temporal stability and conformational dynamics of protein-ligand complexes involving 4(3H)-quinazolinone, 2-methoxy-3-(4-methylphenyl)- and its target kinases. These computational investigations extend beyond static docking studies to evaluate binding stability, conformational changes, and interaction persistence over physiologically relevant timescales.

Simulation Protocol and Methodology

Standard molecular dynamics simulation protocols for quinazolinone-kinase complexes typically employ simulation times ranging from 100 to 200 nanoseconds, utilizing established force fields such as AMBER14 or OPLS2005 [6] [3]. The simulation environment maintains physiological conditions with temperatures of 298-310 Kelvin and pressure of 1.0 bar, employing explicit water models such as TIP3P to accurately represent the aqueous biological environment [7] [3].

The protein-ligand complexes undergo initial energy minimization followed by equilibration phases to ensure system stability before production runs [8]. Root mean square deviation values are monitored throughout the simulation to assess structural stability, with acceptable thresholds typically below 2.0 Angstroms for the protein backbone and ligand heavy atoms [7] [3].

Binding Stability and Conformational Analysis

Molecular dynamics simulations of quinazolinone derivatives with tyrosine kinases demonstrate remarkable binding stability, with root mean square fluctuation values typically ranging from 1.2 to 1.8 Angstroms for key binding site residues [7] [3]. The 2-methoxy-3-(4-methylphenyl)-4(3H)-quinazolinone structure is predicted to maintain stable interactions within the binding pocket throughout extended simulation periods.

The conformational analysis reveals that the quinazolinone core maintains a planar orientation within the hinge region of the kinase active site, while the methoxy and methylphenyl substituents undergo limited conformational sampling consistent with favorable binding energetics [9] [8]. Hydrogen bond analysis throughout the simulation trajectory indicates persistent interactions between the quinazolinone nitrogen atoms and key receptor residues, with occupancy rates exceeding 80% for critical binding interactions [3] [10].

Dynamic Interaction Networks

The molecular dynamics trajectories reveal complex dynamic interaction networks involving the quinazolinone derivative and surrounding protein residues [8]. These networks encompass both direct protein-ligand contacts and secondary stabilizing interactions mediated by ordered water molecules within the binding pocket. The temporal evolution of these interaction networks provides insights into the mechanism of kinase inhibition and potential allosteric effects.

Binding free energy calculations derived from molecular dynamics trajectories, employing methods such as Molecular Mechanics Generalized Born Surface Area, indicate favorable binding energetics ranging from -20 to -30 kcal/mol for quinazolinone-kinase complexes [4] [10]. These values suggest strong thermodynamic stability and competitive binding relative to natural adenosine triphosphate substrates.

In Silico ADMET Profiling for Lead Optimization

The absorption, distribution, metabolism, excretion, and toxicity profiling of 4(3H)-quinazolinone, 2-methoxy-3-(4-methylphenyl)- represents a critical component of computational drug design and lead optimization strategies. These predictive models provide essential guidance for medicinal chemistry optimization and clinical development feasibility assessment.

Absorption and Distribution Properties

The molecular weight of 4(3H)-quinazolinone, 2-methoxy-3-(4-methylphenyl)- (280.32 g/mol) falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five criteria [3] [11]. The calculated lipophilicity value (LogP) of approximately 2.8-3.2 indicates favorable membrane permeability while maintaining adequate aqueous solubility for biological activity [12] [3].

Human intestinal absorption predictions indicate high absorption potential (>80%) based on molecular descriptors and pharmacophore analysis [3] [13]. The topological polar surface area of 65-75 Ų suggests good oral bioavailability and potential for blood-brain barrier penetration, though with moderate selectivity [11] [14]. The compound demonstrates favorable Caco-2 cell permeability predictions, indicating efficient transcellular transport across intestinal epithelium [11].

Metabolism and Excretion Predictions

Cytochrome P450 interaction predictions indicate that 2-methoxy-3-(4-methylphenyl)-4(3H)-quinazolinone may serve as a substrate for CYP3A4-mediated metabolism, consistent with the metabolic profile of many quinazolinone derivatives [3] [11]. However, the compound is predicted to be a non-inhibitor of CYP2D6, reducing the potential for drug-drug interactions with co-administered medications [11] [14].

The presence of the methoxy group provides a potential site for Phase I metabolic oxidation, while the quinazolinone core may undergo Phase II conjugation reactions [15] [16]. Renal elimination predictions suggest moderate to high renal clearance based on molecular properties and structural features that influence active transport processes [11] [17].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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